molecular formula C21H14FN3OS2 B2740928 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile CAS No. 1326932-66-4

3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile

Numéro de catalogue: B2740928
Numéro CAS: 1326932-66-4
Poids moléculaire: 407.48
Clé InChI: PXSGNOXBPBWBPW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a thieno[3,2-d]pyrimidinone derivative featuring a 2-fluorobenzyl substituent at position 3 and a benzonitrile group linked via a sulfanyl-methyl bridge at position 2. Its structure integrates a heterocyclic core (thienopyrimidine) known for its role in medicinal chemistry, particularly in kinase inhibition and anticancer research. The 2-fluorobenzyl group may enhance lipophilicity and metabolic stability, while the benzonitrile moiety could influence electronic properties and binding interactions .

Propriétés

IUPAC Name

3-[[3-[(2-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3OS2/c22-17-7-2-1-6-16(17)12-25-20(26)19-18(8-9-27-19)24-21(25)28-13-15-5-3-4-14(10-15)11-23/h1-10H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSGNOXBPBWBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC4=CC(=CC=C4)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

The compound 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological mechanisms, and therapeutic implications of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H22FN3O2S2C_{21}H_{22}FN_3O_2S_2 with a molecular weight of 431.6 g/mol . The IUPAC name is N-cyclohexyl-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylmethyl}benzonitrile . Its structure features a thieno[3,2-d]pyrimidine core, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H22FN3O2S2
Molecular Weight431.6 g/mol
IUPAC NameN-cyclohexyl-2-[...]
InChI KeyPEOIDAUPJXWBAT-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The formation of the thieno[3,2-d]pyrimidine moiety is achieved through cyclization reactions involving appropriate thioketones and amines under controlled conditions to ensure high yields and purity.

Antimicrobial Properties

Research indicates that derivatives of thieno[3,2-d]pyrimidines exhibit significant antibacterial and antifungal activities. For instance, compounds similar to 3-({[3-(2-Fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}methyl)benzonitrile have shown effectiveness against Gram-positive and Gram-negative bacteria as well as various fungal strains .

The biological activity is primarily attributed to the compound's ability to interact with specific enzyme targets or receptors . The thieno[3,2-d]pyrimidine scaffold allows for binding at active sites, leading to inhibition of critical biological pathways. Mechanisms may include:

  • Competitive inhibition , where the compound competes with natural substrates.
  • Allosteric modulation , altering enzyme activity through binding at an alternative site.

Case Studies

  • Antibacterial Efficacy
    A study evaluated the compound's antibacterial activity against Staphylococcus aureus and Escherichia coli. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating strong antibacterial properties compared to standard antibiotics .
  • Antifungal Activity
    Another investigation assessed its antifungal potential against Candida albicans. The compound exhibited an MIC of 64 µg/mL, suggesting moderate antifungal efficacy .

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics and moderate solubility in biological fluids. It is predicted to cross cell membranes effectively due to its lipophilic nature, which is essential for oral bioavailability.

Comparaison Avec Des Composés Similaires

Structural Analog 1: 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide

  • Core Structure: Benzofuro[3,2-d]pyrimidinone replaces thienopyrimidine, introducing an oxygen atom in the fused ring system.
  • Substituents :
    • 3-Methylbutyl group at position 3 (increases hydrophobicity).
    • Trifluoromethylphenyl acetamide at position 2 (electron-withdrawing CF₃ group enhances metabolic resistance).
  • Key Differences: The benzofuropyrimidine core may alter π-π stacking interactions compared to thienopyrimidine. The acetamide linker and CF₃ group contrast with the benzonitrile-sulfanyl-methyl motif, affecting solubility and target affinity .

Structural Analog 2: 3-{[(6-Methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]methyl}benzonitrile

  • Core Structure : Simplified pyrimidin-4-one lacking fused thiophene or benzofuran rings.
  • Substituents :
    • 6-Methyl group on the pyrimidine ring.
    • Benzonitrile linked via sulfanyl-methyl.
  • Key Differences: Absence of fused aromatic rings reduces molecular complexity and rigidity. Lower molar mass (257.31 g/mol vs. ~400–450 g/mol for thieno/benzofuro analogs) suggests differences in pharmacokinetic profiles .

Structural Analog 3: 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

  • Core Structure: Tetrahydrobenzothienopyrimidine with a partially saturated ring system.
  • 4-Methoxyphenyl at position 3 (electron-donating group may alter electronic distribution).
  • Dual halogenation vs. single fluorine in the target compound may influence toxicity and selectivity .

Physicochemical and Functional Comparison

Property Target Compound Analog 1 Analog 2 Analog 3
Core Structure Thieno[3,2-d]pyrimidinone Benzofuro[3,2-d]pyrimidinone Pyrimidin-4-one Tetrahydrobenzothieno[2,3-d]pyrimidinone
Molar Mass (g/mol) ~400–420 (estimated) ~450–470 (estimated) 257.31 ~430–450 (estimated)
Key Substituents 2-Fluorobenzyl, benzonitrile 3-Methylbutyl, trifluoromethylphenyl 6-Methyl, benzonitrile 2-Chloro-6-fluorobenzyl, 4-methoxyphenyl
Solubility Moderate (polar benzonitrile vs. hydrophobic benzyl) Low (CF₃ and methylbutyl groups) High (simpler structure) Moderate (halogens vs. methoxy)
Potential Applications Kinase inhibition, anticancer Enzyme modulation, CNS targets Antiviral, intermediate Antibacterial, kinase targeting

Research Findings and Implications

  • Thieno vs. Benzofuro Cores: Thienopyrimidines generally exhibit stronger electron-deficient character compared to benzofuro analogs, favoring interactions with ATP-binding pockets in kinases .
  • Fluorine Substitution: The 2-fluorobenzyl group in the target compound may confer metabolic stability over non-fluorinated analogs like Analog 2, aligning with trends in fluorinated drug design .
  • Benzonitrile Utility : The benzonitrile group’s electron-withdrawing nature and hydrogen-bond acceptor capacity are shared across analogs, but its placement on a sulfanyl-methyl bridge in the target compound could improve conformational flexibility for target engagement .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.